Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Description
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS: 219823-47-9 or 13694-84-3) is a chiral sulfonate ester with the molecular formula C₁₁H₁₄O₄S and a molecular weight of 242.29 g/mol. It is characterized by a tetrahydrofuran ring substituted at the 3-position with a 4-methylbenzenesulfonate group. The compound exists in the (R)-enantiomeric form and is widely used as a chiral intermediate in pharmaceuticals, notably in the synthesis of Empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor for diabetes treatment .
Properties
IUPAC Name |
oxolan-3-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-10-6-7-14-8-10/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCNXHYRAKUQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550848 | |
| Record name | Oxolan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112052-11-6 | |
| Record name | Oxolan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Temperature and Time
-
Esterification : Conducted at 0–25°C to prevent decomposition of the sulfonyl chloride. Lower temperatures (0–10°C) are used initially, followed by gradual warming to 20–25°C for completion.
-
Reaction Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) ensures reaction completion within 2–7 hours.
Solvent Systems
Stoichiometry and Reagents
| Reagent | Role | Molar Ratio (Relative to Substrate) |
|---|---|---|
| p-Toluenesulfonyl chloride | Esterifying agent | 1.1–1.3 equivalents |
| Triethylamine | Base (HCl scavenger) | 1.5–2.0 equivalents |
| MTBE | Reaction solvent | 5–10 volumes |
Work-up and Purification Strategies
Post-esterification, the crude product is isolated via sequential liquid-liquid extraction and distillation:
-
Quenching : The reaction mixture is quenched with dilute hydrochloric acid to neutralize excess base.
-
Extraction : Toluene or MTBE extracts the sulfonate ester from aqueous layers, followed by back-extraction to recover residual product.
-
Distillation : Low-temperature distillation (<40°C) under reduced pressure removes volatile solvents, yielding a concentrated residue.
-
Crystallization : The residue is triturated with isopropyl alcohol at -15°C to -5°C to precipitate pure Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Industrial-Scale Adaptations
Example 5 from the patent details a 50-gram scale synthesis:
-
Esterification : Combine formula IV (50 g), p-toluenesulfonyl chloride (1.2 eq), and triethylamine (1.8 eq) in MTBE at 0–10°C.
-
Work-up : Quench with HCl, extract with toluene, and distill under vacuum.
-
Crystallization : Add isopropyl alcohol, cool to -15°C, and filter to obtain 42 g (84% yield) of product.
Challenges and Mitigation
-
By-Product Formation : Over-esterification or sulfonate hydrolysis is minimized by strict temperature control and stoichiometric precision.
-
Solvent Residuals : Co-distillation with methanol ensures removal of toluene traces.
Applications in Pharmaceutical Synthesis
The sulfonate ester serves as a protected intermediate for (S)-(tetrahydrofuran-3-yl)hydrazine, a precursor to PDE9 inhibitors . Its robust leaving group properties facilitate nucleophilic substitutions in API synthesis.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form tetrahydrofuran derivatives.
Oxidation Reactions: It can be oxidized to form more complex sulfonate compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
Organic Synthesis
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate serves as an important intermediate in organic synthesis. It is particularly useful for:
- Formation of Sulfonate Esters : The sulfonate group enhances the reactivity of alcohols, making it easier to form esters.
- Synthesis of Complex Molecules : It can be used in multi-step synthesis processes where selective reactivity is required.
Case Study : In a study involving the synthesis of biologically active compounds, this compound was utilized as a key building block for the preparation of sulfonamide derivatives, which exhibited significant antimicrobial activity .
Pharmaceutical Applications
This compound has shown promise in pharmaceutical applications due to its ability to modify biological activity:
- Drug Development : It is explored as a potential precursor for drugs targeting various diseases.
- Prodrug Formation : this compound can act as a prodrug, enhancing the solubility and bioavailability of poorly soluble drugs.
Case Study : Research published in medicinal chemistry highlighted the use of this compound in synthesizing novel anti-inflammatory agents. The study demonstrated that derivatives synthesized from this compound exhibited improved pharmacokinetic profiles compared to existing drugs .
Materials Science
In materials science, this compound is employed for:
- Polymer Chemistry : It acts as a monomer or additive in the production of polymers with specific properties.
- Coatings and Adhesives : Its chemical properties make it suitable for formulating advanced coatings and adhesives.
Data Table: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for sulfonate esters | Enhances reactivity |
| Pharmaceuticals | Drug development and prodrugs | Improves solubility and bioavailability |
| Materials Science | Monomer in polymer production | Tailors material properties |
Analytical Chemistry
This compound is also utilized in analytical chemistry:
- Chromatography : It serves as a standard or reference compound in HPLC analysis due to its well-defined properties.
Case Study : A study on the stability of various sulfonates in different solvents used this compound as a benchmark compound for comparing retention times in chromatographic techniques .
Mechanism of Action
The mechanism of action of tetrahydrofuran-3-yl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Key Properties :
- Purity : >95% (HPLC) or 97% (commercial grades)
- Storage : -20°C or 2–8°C in sealed, dry conditions
- Solubility : 0.7 g/L in water at 25°C
- Density : 1.30 g/cm³ at 20°C
- Hazards : Irritant (H302, H315, H319, H335)
Comparison with Structurally Similar Compounds
2-Aminoanilinium 4-Methylbenzenesulfonate
Benzyl (S)-1,2,3,4-Tetrahydroisoquinolinecarboxylate p-Toluenesulfonate
- Structure: A sulfonate salt with a benzyl-tetrahydroisoquinoline core (CAS: 159811-30-0) .
- Molecular Weight: Higher at 449.47 g/mol due to the benzyl and isoquinoline substituents .
- Key Differences :
((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-Methylbenzenesulfonate
- Structure : A complex sulfonate ester with triazole and difluorophenyl groups (CAS: 384338-21-0) .
- Molecular Weight : 449.47 g/mol .
- Key Differences :
- Substituents: The triazole and fluorine atoms enhance its lipophilicity and metabolic stability.
- Applications: Critical intermediate in Posaconazole synthesis, an antifungal agent .
- Synthesis: Requires stereoselective installation of the triazole group, making it synthetically more challenging than the target compound .
Tetrahydrofuran-3-yl 4-Methylbenzoate (Compound 17d)
- Key Differences :
Physicochemical and Functional Comparison
Solubility and Stability
Biological Activity
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS No. 219823-47-9) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound features a tetrahydrofuran ring, which is known for its role in various biological interactions, particularly as a solvent and reactant in organic synthesis. The sulfonate group enhances its reactivity and solubility, making it a candidate for various pharmacological applications.
- Molecular Formula : CHOS
- Molecular Weight : 242.29 g/mol
- Structure : The compound consists of a tetrahydrofuran moiety linked to a 4-methylbenzenesulfonate group, contributing to its unique chemical behavior.
This compound has been studied for its interaction with various biological targets, particularly in the context of serotonin receptor modulation. Research indicates that compounds with similar structures can act as partial agonists for the 5-HT receptor, which is implicated in gastrointestinal motility and cognitive functions. Activation of this receptor has been associated with increased levels of soluble amyloid precursor protein alpha (sAPPα), suggesting potential neuroprotective effects .
Pharmacological Studies
Several studies have explored the pharmacological implications of sulfonate esters, including those derived from tetrahydrofuran derivatives. For instance, sulfonate esters have shown promise in modulating neurotransmitter systems, which could be beneficial in treating disorders such as depression and anxiety. In vitro studies demonstrated that these compounds could influence neuronal signaling pathways, although specific data on this compound remains limited .
Study on Neuroprotective Effects
A study published in Behavioral Brain Research highlighted the neuroprotective potential of compounds that activate 5-HT receptors. The research indicated that these compounds could enhance cognitive function and reduce neurodegenerative markers in animal models. While this compound was not the primary focus, its structural analogs exhibited similar properties, suggesting a pathway for further investigation into this compound's efficacy .
Genotoxicity Assessment
Another critical aspect of sulfonate esters is their genotoxic potential. A recent analysis identified genotoxic impurities associated with sulfonate esters used in pharmaceutical formulations. This raises concerns regarding the safety profile of this compound, necessitating thorough toxicological evaluations before clinical application .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 242.29 g/mol |
| CAS Number | 219823-47-9 |
| Potential Biological Activity | Modulation of 5-HT receptors |
| Safety Concerns | Potential genotoxicity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Tetrahydrofuran-3-yl 4-methylbenzenesulfonate?
- Methodology : The compound is synthesized via sulfonation of tetrahydrofuran-3-ol using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions (e.g., pyridine or triethylamine). Enantiomeric purity can be achieved using chiral starting materials or resolution techniques. For example, (R)-enantiomer synthesis involves stereoselective protection of the hydroxyl group, as demonstrated in intermediates for pharmaceuticals like Empagliflozin .
Q. What spectroscopic and crystallographic techniques are employed for structural characterization?
- Techniques :
- NMR : and NMR confirm substituent positions and purity.
- IR : Identifies sulfonate (S=O, ~1360–1180 cm) and ether (C-O, ~1100 cm) groups .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. Programs like SHELXL refine structures, while ORTEP-3 visualizes thermal ellipsoids .
- HRMS : Validates molecular weight (e.g., [M+Na] peaks) .
Q. How is the compound stored to ensure long-term stability?
- Storage : Store at 2–8°C in a dry, sealed container. Stability exceeds 5 years at -20°C, as observed in reference standards .
Advanced Research Questions
Q. How can enantioselective synthesis of (R)- and (S)-enantiomers be optimized?
- Methodology :
- Chiral resolution : Use enzymatic or chromatographic separation (e.g., chiral HPLC).
- Stereoselective synthesis : Employ chiral auxiliaries or asymmetric catalysis. For example, (R)-enantiomers are critical in Empagliflozin intermediates, requiring precise control of the tetrahydrofuran ring configuration .
Q. What computational approaches are used to predict biological interactions of derivatives?
- Methods :
- Molecular docking : Predict binding affinity to targets (e.g., LpxC enzyme in antibacterial studies). Docking software evaluates stereochemical effects on binding pockets .
- Molecular dynamics (MD) : Simulate stability of hydrogen-bonded networks in crystal structures or ligand-receptor complexes .
Q. How are hydrogen-bonding networks analyzed in its crystal lattice?
- Procedure :
- Use SHELX for refinement and ORTEP-3 for visualization.
- Identify N–H⋯O and O–H⋯O interactions (e.g., [010] chains in salts) via symmetry codes and hydrogen site analysis .
- Example : In 2-aminoanilinium 4-methylbenzenesulfonate, N–H⋯O bonds form extended chains, critical for lattice stability .
Q. How do experimental and computed physicochemical properties (e.g., solubility) compare?
- Analysis :
- Solubility : Experimental data (0.7 g/L at 25°C) vs. ACD/Labs-calculated values.
- Density : Experimental (1.30 g/cm) aligns with computational predictions within error margins .
- Note : Discrepancies highlight the need for empirical validation in solvent systems.
Data Contradictions and Resolution
- CAS Number Variations : Discrepancies (e.g., 219823-47-9 vs. 13694-84-3) may arise from stereoisomerism or database errors. Cross-validate using spectroscopic and crystallographic data .
- Hydrogen Site Ambiguity : Mixed hydrogen site locations in crystallography require disorder modeling and dynamic refinement in SHELXL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
